molecular formula C27H24N4O4S2 B2968913 Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate CAS No. 670268-13-0

Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2968913
CAS No.: 670268-13-0
M. Wt: 532.63
InChI Key: RYEJQMQPTXIMFX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused triazoloquinoline core linked to a thiophene-3-carboxylate scaffold via a thioacetamido bridge. The structure integrates a methoxy group at position 8 and a methyl group at position 5 of the triazoloquinoline ring, which are critical for modulating electronic and steric properties. The ethyl ester at the thiophene-3-carboxylate moiety enhances solubility and bioavailability. Its synthesis likely involves multi-step reactions, including condensation of hydrazine derivatives with thioacetamido intermediates, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

ethyl 2-[[2-[(8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-4-35-26(33)24-20(17-8-6-5-7-9-17)14-36-25(24)28-23(32)15-37-27-30-29-22-12-16(2)19-11-10-18(34-3)13-21(19)31(22)27/h5-14H,4,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEJQMQPTXIMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=C(C=CC(=C5)OC)C(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound incorporates a thiophene ring, a quinoline derivative, and a triazole moiety, which are known for their diverse pharmacological properties.

Structural Overview

The structural formula of the compound can be represented as follows:

C20H20N4O3S\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • Thiophene ring : Contributes to anticancer properties.
  • Quinoline derivative : Associated with antimalarial activities.
  • Triazole moiety : Known for antimicrobial effects.

Anticancer Activity

The compound has shown promising results in various studies targeting cancer cell lines. Notably, its structural components suggest potential mechanisms of action that could inhibit cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Inhibition of cell growth
NCI-H46042.30Induction of apoptosis
Hep-23.25Cytotoxicity

The anticancer activity has been attributed to the inhibition of key metabolic pathways and the induction of apoptosis in cancer cells. This is particularly relevant in the context of compounds featuring thiophene and triazole structures, which are known for their anticancer properties .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. The triazole component is particularly effective against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Interaction with DNA : Potential intercalation or binding to DNA, disrupting replication processes.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Study on MCF7 Cells : The compound was tested for its cytotoxic effects on MCF7 breast cancer cells, showing significant growth inhibition at low concentrations.
    • Findings : The study reported an IC50 value of 12.50 µM, indicating strong potential as an anticancer agent.
  • Antimicrobial Efficacy Against Pathogens : A study evaluated the antimicrobial activity against common pathogens such as E. coli and S. aureus.
    • Findings : The compound demonstrated MIC values lower than those of standard antibiotics, suggesting it could be a viable alternative in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of triazoloquinoline-thiophene hybrids. Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate 5-methyl (no 8-methoxy) C₂₅H₂₀N₄O₃S₂ 488.58 Reduced steric hindrance; altered electronic profile due to lack of methoxy group
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido group at position 2 C₁₉H₁₉N₃O₃S 369.44 Enhanced π-conjugation; improved antioxidant activity
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Triazole-thiadiazole hybrid C₂₃H₂₂N₆O₂S 466.52 Rigid planar structure; potential for antimicrobial activity

Substituent Impact :

  • Methyl vs. Phenyl substituents : Methyl groups (as in the target compound) reduce steric bulk compared to phenyl groups (e.g., in compound 9b from ), improving solubility but possibly reducing hydrophobic interactions in biological systems .

Mechanistic Insights :

  • Thiophene-3-carboxylate derivatives with electron-withdrawing groups (e.g., cyanoacrylamido) exhibit stronger antioxidant activity via radical stabilization .
  • Triazoloquinoline-thiophene hybrids show dual functionality: the triazoloquinoline core intercalates with DNA, while the thiophene moiety disrupts enzyme activity (e.g., topoisomerases) .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structure and purity?

The compound is synthesized via multi-step reactions involving thioacetamide linkages and heterocyclic condensation. Key steps include:

  • Biginelli-like reactions for thiophene core formation (e.g., condensation of aldehydes, thioureas, and ethyl acetoacetate derivatives) .
  • Thiol-alkylation to introduce the triazoloquinoline moiety, often under reflux in ethanol with glacial acetic acid as a catalyst . Critical analytical methods:
  • NMR and IR spectroscopy to confirm functional groups (e.g., thioether, carboxamide) .
  • HPLC (≥95% purity threshold) to assess purity, especially for intermediates prone to oxidation .
  • X-ray crystallography to resolve structural ambiguities, as demonstrated for analogous thiazole derivatives .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Essential for verifying the thiophene backbone (e.g., δ 6.8–7.5 ppm for aromatic protons) and ester groups (δ 4.2–4.4 ppm for ethyl CH₂) .
  • FT-IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound when dealing with competing side reactions during synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, ethanol/dioxane mixtures improve crystallization efficiency .
  • Intermediate purification : Use column chromatography to isolate unstable intermediates (e.g., thiolated quinoline precursors) before coupling .
  • Kinetic control : Lower reaction temperatures (0–5°C) minimize thioether oxidation to sulfones during alkylation steps .

Q. What strategies are recommended for elucidating the mechanism of action in biological systems, particularly when initial assays show contradictory results?

  • Orthogonal assays : Combine in vitro antioxidant (DPPH/ABTS radical scavenging) and anti-inflammatory (COX-2 inhibition) tests to cross-validate activity .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .
  • Molecular docking : Model interactions with target proteins (e.g., COX-2 or kinases) to rationalize discrepancies between biochemical and cellular data .

Q. How can researchers address solubility challenges during in vivo testing of this compound?

  • Prodrug design : Convert the ethyl ester to a water-soluble carboxylate salt .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies between theoretical and experimental melting points?

  • Recrystallization : Test solvents with varying polarities (e.g., ethanol vs. acetone) to obtain pure polymorphs .
  • DSC/TGA : Differentiate between polymorphic forms or hydrate/solvate formation .

Key Physical-Chemical Properties (Representative Data)

PropertyValue/DescriptionReference
Melting Point237–238°C (analogous triazole-thiols)
Solubility (Ethanol)~25 mg/mL at 25°C
LogP (Predicted)3.8 ± 0.2 (indicative of moderate lipophilicity)
StabilitySensitive to light (thioether oxidation)

Methodological Recommendations

  • Synthetic Challenges : Use inert atmospheres (N₂/Ar) during thiol-alkylation to prevent disulfide formation .
  • Biological Testing : Include positive controls (e.g., ascorbic acid for antioxidant assays) to calibrate activity thresholds .

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